molecular formula C19H15Cl2N B12590827 Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- CAS No. 650605-34-8

Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-

Cat. No.: B12590827
CAS No.: 650605-34-8
M. Wt: 328.2 g/mol
InChI Key: WDRBZDXRDINKMM-KRWDZBQOSA-N
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Description

Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- is a complex organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structure, which includes a pyridine ring substituted with a 2-(3,4-dichlorophenyl)-2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the Hantzsch dihydropyridine synthesis, which allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is particularly suitable for industrial production. The reaction conditions can be optimized to achieve high yields and purity, making it a preferred method for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The presence of chlorine atoms and phenyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

650605-34-8

Molecular Formula

C19H15Cl2N

Molecular Weight

328.2 g/mol

IUPAC Name

4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]pyridine

InChI

InChI=1S/C19H15Cl2N/c20-18-7-6-16(13-19(18)21)17(15-4-2-1-3-5-15)12-14-8-10-22-11-9-14/h1-11,13,17H,12H2/t17-/m0/s1

InChI Key

WDRBZDXRDINKMM-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=NC=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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